molecular formula C10H7F3N4O B5527696 N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No. B5527696
M. Wt: 256.18 g/mol
InChI Key: ZHUZCVVWQBBSIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar triazole compounds involves condensation reactions. For instance, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, a related compound, is achieved through the condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine. This process typically involves amination and cyclisation steps (Ji et al., 2018).

Molecular Structure Analysis

The crystal structure of triazole derivatives is often determined using X-ray diffraction techniques. The molecular conformation and packing of these compounds are stabilized by intermolecular hydrogen bonding and intramolecular interactions, contributing to their stability and properties (Shen et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some trifluoromethylphenyl compounds are used in drugs and can interact with biological targets in specific ways .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. They include information on its reactivity, toxicity, and safe handling procedures .

Future Directions

The use of trifluoromethyl groups in pharmaceuticals and agrochemicals is a topic of ongoing research . Future directions could include the development of new synthesis methods or the discovery of new applications for these compounds.

properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O/c11-10(12,13)6-2-1-3-7(4-6)16-9(18)8-14-5-15-17-8/h1-5H,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUZCVVWQBBSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NC=NN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide

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